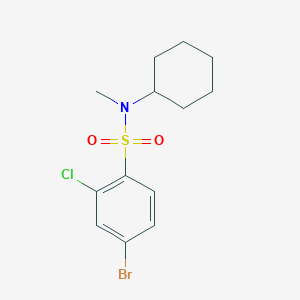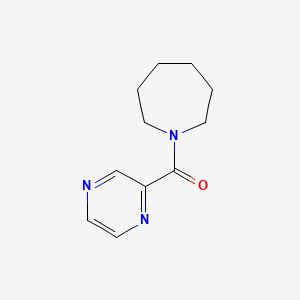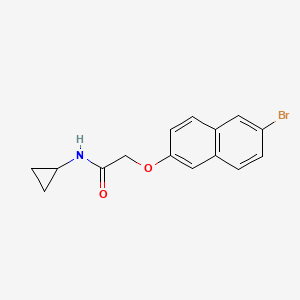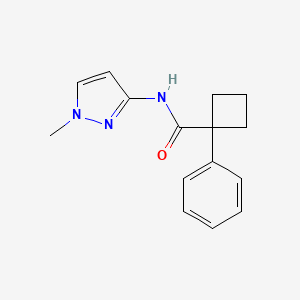
2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide, also known as compound 1, is a synthetic compound that has gained considerable attention in scientific research. It is a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Applications De Recherche Scientifique
Compound 1 has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide 1 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide 1 has been shown to improve cognitive function and reduce neuroinflammation.
Mécanisme D'action
The mechanism of action of 2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide 1 is not fully understood. However, it is believed to act by inhibiting specific enzymes and signaling pathways that are involved in disease progression. For example, in cancer research, 2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide 1 has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression and cell proliferation. In inflammation research, 2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide 1 has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects in preclinical studies. In cancer research, it has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of tumor growth. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neurological disorder research, it has been shown to improve cognitive function and reduce neuroinflammation, leading to an improvement in disease symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
Compound 1 has several advantages for lab experiments. It is a synthetic 2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide that can be easily prepared with a high yield. It has also shown promising results in preclinical studies for the treatment of various diseases. However, there are also limitations to using 2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide 1 in lab experiments. It has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. It may also have off-target effects that need to be carefully evaluated.
Orientations Futures
There are several future directions for the research and development of 2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide 1. One direction is to further investigate its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to optimize its chemical structure to improve its potency and selectivity. Additionally, more research is needed to fully understand its mechanism of action and potential off-target effects. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide 1 involves several steps, including the preparation of phenoxyacetic acid, the synthesis of 2-(2-aminoethyl) piperidine, and the coupling reaction between phenoxyacetic acid and 2-(2-aminoethyl) piperidine. The final product is purified through column chromatography to obtain a white solid with a high yield.
Propriétés
IUPAC Name |
2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c28-24(19-31-20-10-4-1-5-11-20)25-22-18-21(32(29,30)27-16-8-3-9-17-27)12-13-23(22)26-14-6-2-7-15-26/h1,4-5,10-13,18H,2-3,6-9,14-17,19H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHFVKPQHDDCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Imidazol-1-ylpyridin-3-yl)methyl]-1-[(4-methoxyphenyl)methyl]-1-methylurea](/img/structure/B7519064.png)
![5-(4-Fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)-1,3-oxazole](/img/structure/B7519065.png)
![1-(1-Benzylpiperidin-4-yl)-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7519068.png)

![(6-Bromonaphthalen-2-yl) 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B7519091.png)

![3-[[4-Chloro-3-[(2-methoxyphenyl)sulfamoyl]phenyl]sulfamoyl]benzoic acid](/img/structure/B7519102.png)

![3H-Benzo[e][1,4]diazepin-5(4H)-one](/img/structure/B7519109.png)

![N-[(2-methylpyrazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B7519128.png)
![4-[[2-(1,3-Benzothiazol-2-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7519142.png)
